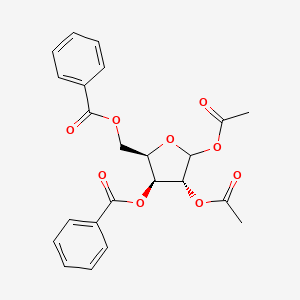

1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS: 146986-45-0; molecular formula: C₂₃H₂₆O₇; molecular weight: 414.448 g/mol) is a protected derivative of D-xylofuranose, a five-membered ring (furanose) form of the pentose sugar D-xylose. The compound features acetyl groups at the C-1 and C-2 hydroxyl positions and benzoyl esters at C-3 and C-5 (Figure 1). These protecting groups enhance stability during synthetic processes, particularly in nucleoside and carbohydrate chemistry . The compound is synthesized via regioselective acylation, often employing catalysts like bismuth triflate in dichloromethane under reflux conditions . Its primary utility lies in intermediates for antiviral agents, nucleoside analogs, and polyoxygenated oxepanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose can be synthesized through a series of acetylation and benzoylation reactions. The process typically involves the protection of hydroxyl groups followed by selective acetylation and benzoylation. The reaction conditions often require the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: The process may be optimized for higher yields and purity, often involving recrystallization and chromatography techniques .

Chemical Reactions Analysis

Substitution Reactions

The 3-O-mesyl (methanesulfonyl) group in related xylofuranose derivatives undergoes nucleophilic substitution under solvolysis conditions. In a pivotal study, methyl 2-O-acetyl-3-O-mesyl-5-O-benzyl-D-xylofuranoside was solvolyzed in methyl cellosolve with sodium acetate trihydrate, yielding xylose , arabinose , and ribose derivatives .

Key Observations:

-

Mechanism : The reaction proceeds through a cyclic carbonium ion intermediate, stabilized by neighboring-group participation of the 2-O-acetyl group (Fig. 1).

-

Product Distribution :

Product Yield (%) Configuration Ribose analog 35 cis-2,3-diol Arabinose 25 trans-2,3-diol Xylose 40 Parent structure -

Specificity : Formation of cis-diol products is unique to furanose rings due to steric constraints in pyranose systems .

Solvolysis Mechanisms

Solvolysis of 3-O-sulfonyl esters in furanoses demonstrates distinct behavior compared to pyranoses:

| Parameter | Furanose System (This Compound) | Pyranose System |

|---|---|---|

| Intermediate Stability | Cyclic carbonium ion favored | Epoxide formation |

| cis-Diol Formation | Yes (via neighboring-group participation) | No |

| Dominant Pathway | Substitution with retention | Epoxide cleavage |

This reactivity enables selective synthesis of cis-diols, valuable in antiviral nucleoside synthesis .

Oxidation:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Outcome : Oxidation of primary alcohols to carboxylic acids, though benzoyl groups may hinder reactivity at protected positions.

Reduction:

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Outcome : Reduction of ester groups (acetyl/benzoyl) to hydroxyls, enabling deprotection strategies.

Functional Group Transformations

The acetyl and benzoyl groups enable sequential deprotection and functionalization:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Debenzoylation | NH₃/MeOH, 0°C, 12 hr | Selective removal of benzoyl groups |

| Deacetylation | K₂CO₃/MeOH, RT, 6 hr | Hydroxyl group regeneration |

| Nucleophilic Attack | NaN₃/DMF, 80°C, 24 hr | Azide substitution at C-3 |

These transformations are critical for synthesizing bioactive nucleosides, such as antiviral agents targeting RNA viruses.

Comparative Reactivity

Reactivity differs significantly between benzoyl and benzyl-protected analogs:

| Property | 3,5-Di-O-benzoyl Derivative | 3,5-Di-O-benzyl Derivative |

|---|---|---|

| Solubility | Moderate in polar solvents | High in nonpolar solvents |

| Stability under Acid | Prone to hydrolysis | Resistant |

| Electron-Withdrawing Effect | Strong (benzoyl) | Weak (benzyl) |

The electron-withdrawing benzoyl groups enhance electrophilicity at adjacent positions, facilitating nucleophilic substitutions.

Scientific Research Applications

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose is a purine nucleoside analog with antitumor activity, particularly against indolent lymphoid malignancies . Its anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis .

Scientific Research Applications

This compound is used in scientific research for the following applications:

- As an intermediate It serves as an intermediate in synthesizing more complex molecules.

- In biological studies It is studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.

- In medicine It has potential use in developing anticancer drugs targeting lymphoid malignancies.

- In industry It is utilized in the production of nucleoside analogs for research purposes.

This compound exhibits significant biological activity as a purine nucleoside analog.

Study 1: Antiviral Efficacy

- In vitro testing against a panel of RNA viruses showed an IC50 value ranging from 10 to 25 µM.

- The compound effectively reduced viral load in treated cell cultures compared to controls.

Study 2: Antitumor Activity

- In assays involving various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited IC50 values between 15 to 30 µM.

- Flow cytometry analysis indicated that treated cells underwent significant apoptosis after exposure to the compound for 48 hours.

Comparative Analysis with Other Compounds The table below summarizes the biological activities of this compound in comparison with other known purine analogs:

| Compound | Antiviral IC50 (µM) | Antitumor IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | 10 - 25 | 15 - 30 | Nucleoside mimic |

| Acyclovir | <1 | >100 | Viral DNA polymerase inhibitor |

| Gemcitabine | >100 | 0.5 - 10 | Nucleotide analog |

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation This reaction can be carried out using oxidizing agents like potassium permanganate.

- Reduction Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

- Substitution Nucleophilic substitution reactions can occur, where the acetyl or benzoyl groups are replaced by other functional groups.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate in an acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

- Oxidation: Formation of carboxylic acids.

- Reduction: Formation of alcohols.

- Substitution: Formation of various substituted xylofuranose derivatives.

Mechanism of Action

The mechanism of action of 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately causing cell death. This mechanism is particularly effective against cancer cells, which rely on rapid DNA synthesis for proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1,2-Di-O-Acetyl-3,5-Di-O-Benzyl-4-C-(p-Toluenesulfonyloxymethyl)-α-D-Ribofuranose

- Structure : Benzyl groups (C₆H₅CH₂) replace benzoyl esters at C-3 and C-5, with an additional p-toluenesulfonyloxymethyl substituent at C-4.

- Synthesis: Prepared via acetolysis of 3,5-di-O-benzyl-1,2-O-isopropylidene-α-D-ribofuranose using acetic anhydride and sulfuric acid .

- Key Differences: Benzyl groups are more stable under acidic conditions but require hydrogenolysis for deprotection, whereas benzoyl esters are cleaved under basic conditions. The C-4 tosyl group introduces nucleophilic reactivity, enabling further functionalization (e.g., substitution reactions) .

1,2,3,5-Tetra-O-Benzoyl-2-C-Methyl-β-D-Ribofuranose

- Structure : All hydroxyls (C-1, C-2, C-3, C-5) are benzoylated, with a methyl group at C-2.

- Applications : Used in the synthesis of C-methylated nucleoside analogs.

- The C-2 methyl group alters sugar puckering and stereochemistry, impacting biological activity .

1,2,3,5-Tetra-O-Acetyl-D-Xylofuranose (Mixture with Pyranose Form)

- Structure: All hydroxyls (C-1, C-2, C-3, C-5) are acetylated, with coexisting furanose and pyranose (six-membered ring) forms.

- Synthesis : Derived from D-xylose via peracetylation.

- Key Differences: Acetyl groups are smaller and less stable under acidic conditions compared to benzoyl esters. The pyranose-furanose equilibrium complicates regioselective reactions, unlike the single furanose form of the target compound .

1,2-Di-O-Acetyl-3,5-Di-O-Benzoyl-6-Deoxy-L-Idofuranose

- Structure: A 6-deoxy-L-idofuranose derivative with acetyl (C-1, C-2) and benzoyl (C-3, C-5) groups.

- Applications: Intermediate for antiviral nucleosides like 9-(6'-deoxy-α-L-idofuranosyl)adenine.

- Key Differences :

1,2:3,5-Di-O-Cyclohexylidene-α-D-Xylofuranose

- Structure : Cyclohexylidene acetal groups protect the C1,2 and C3,5 diols.

- Synthesis : Directly obtained from corncob-derived xylose syrup.

- Key Differences :

Physicochemical and Functional Comparisons

Protecting Group Stability

Pharmacological Relevance

- The target compound and its 6-deoxy-L-idofuranose analog () are critical intermediates in antiviral nucleoside synthesis.

- Benzoylated derivatives generally exhibit enhanced membrane permeability due to increased lipophilicity, whereas acetylated forms are more water-soluble .

Biological Activity

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose (CAS Number: 85026-60-4) is a purine nucleoside analog that has garnered attention due to its biological activity, particularly in the context of antitumor and antiviral applications. This compound is characterized by its structural modifications that enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C₁₉H₂₂O₉, with a molecular weight of 442.42 g/mol. Its structure features multiple acetyl and benzoyl groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂O₉ |

| Molecular Weight | 442.42 g/mol |

| CAS Number | 85026-60-4 |

Antitumor Activity

This compound exhibits significant antitumor activity , particularly against indolent lymphoid malignancies. The mechanisms through which this compound exerts its effects include:

- Inhibition of DNA Synthesis : The compound acts as an antimetabolite, interfering with the synthesis of nucleic acids, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth.

Research indicates that purine nucleoside analogs like this compound can effectively target cancer cells while sparing normal cells to some extent, making them valuable in cancer therapy .

Antiviral Activity

In addition to its antitumor properties, this compound has shown potential as an antiviral agent . Studies suggest that modifications in the sugar moiety can enhance the efficacy of nucleoside analogs against viral infections, including HIV and other viruses .

Case Study 1: Antitumor Efficacy

A study published by Robak et al. (2012) examined the effects of various purine nucleoside analogs on chronic lymphoid leukemias. The findings demonstrated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in malignant cells.

Case Study 2: Antiviral Applications

Research highlighted in Carbohydrate Research indicated that derivatives of D-xylofuranose can be synthesized to create potent antiviral agents. The antiviral activity was assessed using cell culture models infected with HIV, showing promising results for compounds structurally related to this compound .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose, and how can purity be maximized during purification?

- Methodology :

- Synthesis : Begin with selective protection of xylofuranose hydroxyl groups. For example, benzoylation at positions 3 and 5 using benzoyl chloride in anhydrous pyridine, followed by acetylation at positions 1 and 2 with acetic anhydride. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate gradient).

- Purification : Use silica gel chromatography with a gradient elution system (petroleum ether/ethyl acetate, 8:2 → 5:5 → pure ethyl acetate) to isolate the product. Confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

- Table :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Benzoylation | BzCl, pyridine, 0°C → RT | 12 h | 75% |

| Acetylation | Ac₂O, DMAP, RT | 6 h | 85% |

Q. Which spectroscopic techniques are most effective for characterizing the regioselectivity of acyl group attachment in this compound?

- Methodology :

- NMR Analysis : Use ¹H and ¹³C NMR to identify acyl group positions. Key signals include:

- Acetyl groups: δ ~2.0–2.2 ppm (¹H), ~20–22 ppm (¹³C).

- Benzoyl groups: Aromatic protons at δ ~7.4–8.1 ppm, carbonyl carbons at ~165–167 ppm.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry. For example, unit cell parameters (e.g., Z = 8, space group P2₁2₁2₁) and hydrogen-bonding networks (C–H⋯O interactions) provide structural validation .

Q. How does the choice of solvent impact the stability of this compound during storage?

- Methodology :

- Conduct stability studies in solvents like acetonitrile, DCM, and ethyl acetate. Monitor degradation via LC-MS over 30 days at 2–8°C.

- Key Finding : Ethyl acetate minimizes hydrolysis of acetyl groups compared to polar solvents like methanol .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in glycosylation reactions?

- Methodology :

- Use density functional theory (DFT) to calculate activation energies for glycosidic bond formation. Compare with experimental yields using different catalysts (e.g., TMSOTf vs. BF₃·Et₂O).

- Case Study : ICReDD’s reaction path search methods integrate quantum chemical calculations to optimize reaction conditions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR) for this compound?

- Methodology :

- Perform 2D NMR (NOESY, HSQC) to clarify spatial proximity of protons. For example, NOE between H-1 and H-3 may indicate a non-canonical furanose conformation.

- Compare with X-ray data to validate solution-state vs. solid-state structures .

Q. How do competing protection strategies (e.g., benzoyl vs. isopropylidene groups) influence the compound’s utility in oligosaccharide synthesis?

- Methodology :

- Synthesize derivatives with alternative protecting groups (e.g., 1,2:3,5-di-O-isopropylidene-xylofuranose) and compare glycosylation efficiency.

- Key Insight : Benzoyl groups offer higher steric hindrance, reducing side reactions but requiring harsher deprotection conditions (e.g., NaOMe/MeOH) .

Q. What role do non-covalent interactions (e.g., C–H⋯O hydrogen bonds) play in the crystal packing and stability of this compound?

- Methodology :

- Analyze crystallographic data (e.g., C–H⋯O bond lengths: ~2.5–3.0 Å) to identify stabilizing interactions.

- Use thermal gravimetric analysis (TGA) to correlate intermolecular forces with melting point stability .

Q. Methodological Tables

Table 1. Crystallographic Data for Structural Validation

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| Unit cell dimensions | a = 8.92 Å, b = 10.45 Å, c = 12.30 Å | |

| C–H⋯O bond length | 2.6–2.8 Å |

Table 2. Comparative Glycosylation Yields with Different Catalysts

| Catalyst | Solvent | Yield (%) | Byproducts Identified |

|---|---|---|---|

| TMSOTf | DCM | 78 | <5% acetyl migration |

| BF₃·Et₂O | Toluene | 65 | 10% benzoyl cleavage |

Properties

Molecular Formula |

C23H22O9 |

|---|---|

Molecular Weight |

442.4 g/mol |

IUPAC Name |

[(2R,3S,4R)-4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3/t18-,19+,20-,23?/m1/s1 |

InChI Key |

IBBWABGIQGRNBK-MLJUJGDHSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.